N-t-Boc-L-serine Allyl Ester
CAS No.: 143966-57-8
Cat. No.: VC20782045
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143966-57-8 |
---|---|
Molecular Formula | C11H19NO5 |
Molecular Weight | 245.27 g/mol |
IUPAC Name | prop-2-enyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Standard InChI | InChI=1S/C11H19NO5/c1-5-6-16-9(14)8(7-13)12-10(15)17-11(2,3)4/h5,8,13H,1,6-7H2,2-4H3,(H,12,15)/t8-/m0/s1 |
Standard InChI Key | UXCJZSOZYIDKFL-QMMMGPOBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC=C |
SMILES | CC(C)(C)OC(=O)NC(CO)C(=O)OCC=C |
Canonical SMILES | CC(C)(C)OC(=O)NC(CO)C(=O)OCC=C |
Introduction
N-t-Boc-L-serine Allyl Ester is a chemical compound widely utilized in organic and peptide synthesis. It serves primarily as a protecting group for the amino acid serine, allowing for selective reactions while preventing unwanted modifications to the serine side chain. The full IUPAC name of this compound is prop-2-enyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, and its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of approximately 245.27 g/mol .
Structural Representation
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉NO₅ |
Molecular Weight | 245.27 g/mol |
IUPAC Name | prop-2-enyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI | InChI=1S/C11H19NO5/c1-5-6-16-9(14)8(7-13)12-10(15)17-11(2,3)4/h5,8,13H,1,6-7H2,2-4H3,(H,12,15) |
CAS Number | 143966-57-8 |
Synthesis Methods
N-t-Boc-L-serine Allyl Ester can be synthesized through various methods. One common approach involves the amidation of N-Boc-protected amines using isocyanate intermediates generated in situ. This method often employs Grignard reagents under mild conditions, with specific reagents such as 2-chloropyridine and trifluoromethanesulfonyl anhydride facilitating the reaction .
Reaction Conditions
The synthesis process can be optimized for high yield and purity, which is crucial for both laboratory and industrial applications. The reaction conditions are carefully controlled to ensure that the final product meets necessary specifications for further research and application in peptide synthesis.
Applications
N-t-Boc-L-serine Allyl Ester is primarily used in:
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Peptide Synthesis: Acts as a protecting group for serine residues during peptide formation.
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Drug Development: Facilitates the creation of stable therapeutic agents targeting specific pathways in biological systems.
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Biotechnology: Enhances the stability of proteins during formulation for biopharmaceutical production.
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Research in Enzyme Activity: Used to study enzyme kinetics and mechanisms.
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Cosmetic Formulations: Explored for its potential to improve the stability and efficacy of active ingredients in skincare products .
Chemical Reactivity
N-t-Boc-L-serine Allyl Ester participates in various chemical reactions including:
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Oxidation
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Reduction
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Substitution Reactions
Common reagents involved include isocyanates and Grignard reagents, which facilitate the formation of amides and other derivatives.
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